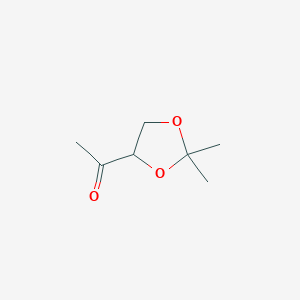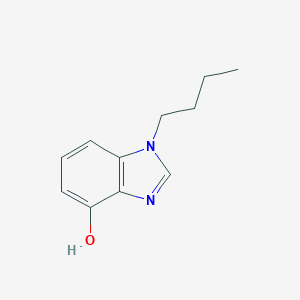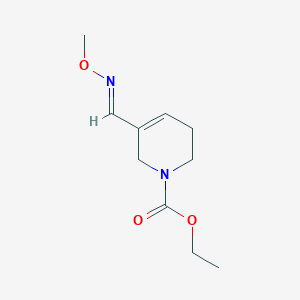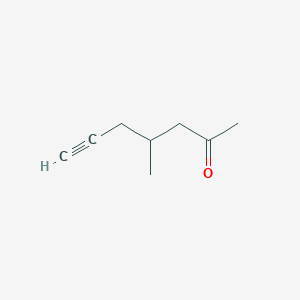
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone
説明
“1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone” is an organic compound with the molecular formula C7H12O3 . It is also known as 2,2-Dimethyl-1,3-dioxolane-4-methanamine .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in databases . The structure is also available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用
Organic Chemistry and Complex Formation
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone plays a significant role in organic chemistry, especially in complex formation. It has been used in the diastereoselective formation of a bis-ferrocenyl 1,3-dioxolane complex, as demonstrated in a study where it was characterized using various spectroscopy methods and cyclic voltammetry (Ahumada et al., 2013).
Synthesis Processes
The compound is also involved in synthesis processes, such as the preparation of N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines, showing its versatility in organic synthesis (Albright & Lieberman, 1994).
Catalysis and Reaction Studies
In catalysis and reaction studies, this compound has been used in the acid-catalysed condensation of glycerol with various aldehydes and ketones. This process is significant for transforming glycerol, a renewable material, into potential novel platform chemicals (Deutsch et al., 2007).
Structural Analysis and Conformational Studies
Structural analysis and conformational studies of related compounds, such as hexaphenyl-1,3-dioxolane derivatives, have been conducted to understand their molecular conformation and interactions (Irurre et al., 1992).
Polymer Science Applications
In polymer science, this compound is integral to the development of novel polymers. Its derivatives are used in polyaddition reactions, contributing to the creation of high molecular weight polymers with unique properties (Tomita et al., 2001).
Material Science and Surfactant Development
The compound is also significant in material science, particularly in the development of surfactants and vesicles. This includes the synthesis of cleavable double-chain surfactants, which have applications in various industrial processes (Jaeger et al., 1989).
Bioconjugation and Medicinal Chemistry
In bioconjugation and medicinal chemistry, acrylic copolymers containing dioxolane functional groups have been synthesized for potential applications in drug delivery and therapeutic treatments (Rossi et al., 2008).
特性
IUPAC Name |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(8)6-4-9-7(2,3)10-6/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEBKVJPKDAIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1COC(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539697 | |
| Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161972-09-4 | |
| Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)






![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)
